![molecular formula C33H35ClN4O6 B12341345 3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;chloride](/img/structure/B12341345.png)

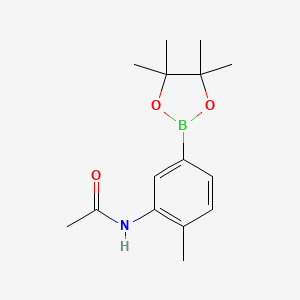

3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Biliverdin hydrochloride is a green bile pigment produced from the oxidation of heme in a reaction catalyzed by heme oxygenase. It is an intermediate in the catabolic pathway of heme, which is subsequently reduced to bilirubin by biliverdin reductase. Biliverdin hydrochloride has significant biological functions, including antioxidant, anti-inflammatory, and immune response inhibitory activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Biliverdin hydrochloride can be synthesized through the biotransformation of exogenous heme using recombinant yeast cells expressing heme oxygenase . The heme oxygenase-1 gene from Arabidopsis thaliana is recombined into Pichia pastoris cells, which are then used to convert heme chloride into biliverdin. The optimal conditions for this biotransformation include a specific concentration of methanol as an inducer, a controlled pH of the medium, and the presence of sorbitol .

Industrial Production Methods

In industrial settings, biliverdin hydrochloride can be produced using recombinant Escherichia coli strains expressing cyanobacterial heme oxygenase genes. These strains are optimized for high yield production in batch and fed-batch bioreactor cultures. The production process involves the use of lactose and glycerol to support consistent biliverdin production .

Analyse Chemischer Reaktionen

Types of Reactions

Biliverdin hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and hydrolysis. The primary reaction is the reduction of biliverdin to bilirubin by biliverdin reductase .

Common Reagents and Conditions

The reduction of biliverdin to bilirubin typically involves the use of NADPH as a reducing agent. The reaction is catalyzed by biliverdin reductase under physiological conditions .

Major Products Formed

The major product formed from the reduction of biliverdin hydrochloride is bilirubin, a potent endogenous antioxidant .

Wissenschaftliche Forschungsanwendungen

Biliverdin hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a standard in analytical chemistry for the detection and quantification of bile pigments.

Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.

Wirkmechanismus

Biliverdin hydrochloride exerts its effects primarily through its interaction with heme oxygenase and biliverdin reductase. It regulates the cellular heme degradation process by inhibiting substrates from binding to the catalytic site of heme oxygenase . The conversion of biliverdin to bilirubin by biliverdin reductase is crucial for its antioxidant and anti-inflammatory activities .

Vergleich Mit ähnlichen Verbindungen

Biliverdin hydrochloride is unique compared to other bile pigments due to its specific role in heme metabolism and its potent biological activities. Similar compounds include:

Bilirubin: The reduced form of biliverdin, known for its antioxidant properties.

Protoporphyrin: Another heme degradation product with antioxidant activities.

Verdoheme: An intermediate in the heme degradation pathway, less studied compared to biliverdin and bilirubin.

Biliverdin hydrochloride stands out due to its high selectivity in enzymatic reactions and its significant therapeutic potential.

Eigenschaften

Molekularformel |

C33H35ClN4O6 |

|---|---|

Molekulargewicht |

619.1 g/mol |

IUPAC-Name |

3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;chloride |

InChI |

InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13-,27-14+,28-15+; |

InChI-Schlüssel |

OZCVSEGCSGTCIO-FVHLCMSXSA-N |

Isomerische SMILES |

CC\1=C(/C(=C\C2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C\C4=[NH+]C(=O)C(=C4C)C=C)CCC(=O)O.[Cl-] |

Kanonische SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=[NH+]C(=O)C(=C4C)C=C)CCC(=O)O.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-hydroxyiminoethanimidamide](/img/structure/B12341263.png)

![3-[18-(2-Carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12341290.png)

![(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12341299.png)

![N-[(E)-3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B12341301.png)

![1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea](/img/structure/B12341302.png)

![tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B12341308.png)

![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide](/img/structure/B12341334.png)

![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide](/img/structure/B12341349.png)